4,7-Dichloro-3-nitroquinoline

描述

Molecular Architecture and Crystallographic Analysis

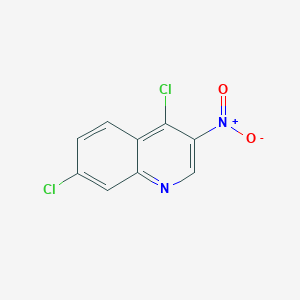

The molecular structure of 4,7-dichloro-3-nitroquinoline is characterized by a quinoline backbone with specific substitution patterns that define its chemical identity and properties. The compound possesses the molecular formula C₉H₄Cl₂N₂O₂ with a molecular weight of 243.04 grams per mole. The structural arrangement features two chlorine atoms positioned at the 4 and 7 positions of the quinoline ring system, while a nitro group occupies the 3 position, creating a distinctive substitution pattern that influences the compound's electronic properties and reactivity.

The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is registered under the Chemical Abstracts Service number 22931-74-4. The systematic structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System string: C1=CC2=C(C(=CN=C2C=C1Cl)N+[O-])Cl. This notation clearly illustrates the connectivity pattern and the spatial arrangement of the functional groups within the molecular framework.

Crystallographic studies reveal important insights into the three-dimensional arrangement of atoms within the crystal lattice structure. The compound exhibits specific intermolecular interactions that contribute to its solid-state properties and stability characteristics. The presence of electronegative chlorine atoms and the nitro group creates regions of electron density variation that influence the crystal packing arrangements and intermolecular forces. These structural features are particularly important for understanding the compound's behavior in different chemical environments and its potential for molecular recognition processes.

The quinoline ring system provides a rigid planar framework that serves as the foundation for the molecular architecture. The aromatic nature of this system contributes to the compound's stability and influences its electronic properties through delocalization effects. The positioning of the chlorine substituents at the 4 and 7 positions creates a specific electronic environment that affects the reactivity patterns and chemical behavior of the molecule.

属性

IUPAC Name |

4,7-dichloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUZCISBSMGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702205 | |

| Record name | 4,7-Dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22931-74-4 | |

| Record name | 4,7-Dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Quinoline-based compounds, which include 4,7-dichloro-3-nitroquinoline, are known to have a broad spectrum of bio-responses.

Mode of Action

Quinoline derivatives, however, are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.

Biochemical Pathways

生物活性

4,7-Dichloro-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound features a quinoline backbone with chlorine and nitro substituents that enhance its reactivity and biological activity. The synthesis typically involves the chlorination and nitration of quinoline derivatives, which can be achieved through various methods including electrophilic aromatic substitution reactions.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to various biological effects. The chlorine atoms also play a crucial role in substitution reactions that can modify the compound's activity against different biological targets .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. For instance:

- Cell Lines Tested : Human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells.

- Inhibitory Concentration (IC50) : Various derivatives showed IC50 values in the micromolar range, indicating potent activity against these cell lines .

Case Study: Structure-Activity Relationship (SAR)

A study focused on synthesizing novel 3-nitroquinoline derivatives found that modifications at specific positions significantly influenced their anticancer activity. For example, compounds with electron-withdrawing groups at the 3-position displayed enhanced inhibitory effects on EGFR-overexpressing tumor cells .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | X µM | A431 |

| Compound A | Y µM | MDA-MB-468 |

| Compound B | Z µM | HCT116 |

(Note: Replace X, Y, Z with actual values from specific studies.)

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains:

科学研究应用

Medicinal Chemistry

4,7-Dichloro-3-nitroquinoline has shown promise in medicinal applications due to its biological activity.

Anticancer Activity

Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. Its structure allows for effective interaction with biological targets, making it a candidate for drug development. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which are essential for drug metabolism.

Case Study:

In a study assessing the cytotoxic effects of quinoline derivatives, this compound was found to exhibit significant antiproliferative activity against cancer cells, indicating its potential as an anticancer agent .

Organic Synthesis

The compound is valuable in organic synthesis due to its reactivity profile.

Nucleophilic Aromatic Substitution

The presence of chlorine and nitro groups makes this compound a suitable candidate for nucleophilic aromatic substitution reactions. These reactions are critical for synthesizing various organic compounds with pharmaceutical applications .

Synthesis Pathways

The synthesis of this compound can be achieved through multiple methods involving chlorination and nitration processes. For instance, the compound can be synthesized via a three-step process starting from 2-amino-4-chlorobenzoic acid .

Material Science

The photophysical properties of nitroaromatic compounds like this compound make them candidates for applications in organic electronics and light-emitting devices.

Photophysical Properties

Research is ongoing to explore the photophysical behavior of this compound to determine its viability in electronic applications. The presence of the nitro group may enhance its electron-accepting properties, potentially leading to innovative uses in materials science .

相似化合物的比较

Comparison with Structurally Similar Compounds

5,7-Dichloro-3-nitroquinoline (C₉H₃Cl₂N₂O₂)

- Substituents : Chlorine at positions 5 and 7; nitro at position 3.

- Synthesis: Prepared via a dearomatized quinoline intermediate (S35) under general procedure GP3 .

- Spectroscopic Data: $^{13}\text{C NMR (CDCl}_3$): δ 161.4, 150.4, 145.5, 141.2 ppm. HRMS: m/z 269.9432 (C₉H₄N₂O₂BrF) .

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (C₁₀H₅ClF₃N₂O₂)

- Substituents : Chlorine at position 4, nitro at 3, and trifluoromethyl (CF₃) at 6.

- Applications : Explored in medicinal chemistry for its unique reactivity profile .

4,7-Dichloro-6-nitroquinazoline (C₈H₃Cl₂N₃O₂)

- Core Structure: Quinazoline (two nitrogen atoms in the heterocycle) vs. quinoline (one nitrogen).

- Substituents : Nitro at position 6; chlorines at 4 and 5.

- Reactivity: The additional nitrogen in quinazoline alters electron density, making it less electrophilic at C-4 compared to 4,7-dichloro-3-nitroquinoline. This difference impacts its utility in SNAr reactions .

4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (C₁₂H₈ClN₃O₃)

- Substituents: Ethoxy at 7, nitro at 6, cyano at 3, and chlorine at 4.

- This compound is used in drug development for its multifunctional reactivity .

7-Chloro-4-(pyrrolidin-1-yl)quinoline (C₁₃H₁₂ClN₂)

- Substituents : Pyrrolidinyl (electron-donating) at 4; chlorine at 7.

- Electronic Effects : The absence of a nitro group and presence of a tertiary amine reduce electrophilicity, shifting applications toward receptor-targeting therapies rather than covalent modification .

Comparative Data Table

Physicochemical Properties

- LogP (this compound): 3.542 (Crippen method), indicating moderate lipophilicity .

- Sublimation Enthalpy: ΔsubH° = 89.5 ± 2.3 kJ/mol , comparable to halogenated quinolines but higher than non-chlorinated analogs.

准备方法

Starting Materials and Reaction Steps

The industrially favored method uses 4-hydroxyl-7-chloroquinoline-3-carboxylic acid ethyl ester as the starting material. The process involves:

Step 1: Hydrolysis and Decolourization

The ester is treated with 10% sodium hydroxide solution under heating (70–100 °C) to hydrolyze the ester to the corresponding acid. Activated carbon is added for decolorization. After filtration, the pH is adjusted to 3–4 with hydrochloric acid to precipitate the intermediate 4-hydroxy-7-chloroquinoline-3-carboxylic acid with >90% yield.Step 2: Decarboxylation

The intermediate acid is heated in a high-boiling solvent such as white spirit or light diesel oil at 230–250 °C for 30–60 minutes to remove the carboxyl group, yielding 4-hydroxy-7-chloroquinoline.Step 3: Chlorination

The 4-hydroxy-7-chloroquinoline is reacted with phosphorus oxychloride in toluene at 90–115 °C for about 3 hours under reflux to replace the hydroxyl group with chlorine, producing crude 4,7-dichloroquinoline.Step 4: Purification

The crude product is dissolved in dehydrated ethanol or methanol, heated to dissolve, then cooled to crystallize the pure 4,7-dichloroquinoline with a typical purity of 99.5% and yield around 86–87%.

Reaction Conditions Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis & Decolourization | 10% NaOH, 70–100 °C, activated carbon, pH 3–4 adjustment | >90 | Efficient hydrolysis and purification |

| Decarboxylation | 230–250 °C, white spirit or light diesel oil, 30–60 min | Not specified | Removes carboxyl group |

| Chlorination | Phosphorus oxychloride, toluene, 90–115 °C, 3 h reflux | ~87 | Converts hydroxyl to chlorine |

| Recrystallization | Ethanol or methanol, heating and cooling | ~86 | Purifies final product |

Nitration to Obtain 4,7-Dichloro-3-nitroquinoline

While the above patents focus on 4,7-dichloroquinoline preparation, nitration at the 3-position to form this compound is typically achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or decomposition.

- The nitration is conducted on the purified 4,7-dichloroquinoline intermediate.

- Temperature control (often below 50 °C) is critical to achieve regioselective nitration at the 3-position.

- Post-reaction workup involves quenching, neutralization, and recrystallization to isolate the nitro-substituted product.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Product | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| Hydrolysis | 10% NaOH, 70–100 °C, activated carbon | 4-Hydroxy-7-chloroquinoline-3-carboxylic acid | >90 | - | Efficient ester hydrolysis |

| Decarboxylation | White spirit/light diesel oil, 230–250 °C | 4-Hydroxy-7-chloroquinoline | Not specified | - | Removes carboxyl group |

| Chlorination | Phosphorus oxychloride, toluene, 90–115 °C reflux | 4,7-Dichloroquinoline | ~87 | 99.5 | Hydroxy replaced by chlorine |

| Nitration (literature-based) | Nitric acid or mixed acid, <50 °C | This compound | Not specified | High | Electrophilic aromatic substitution |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4,7-dichloro-3-nitroquinoline, and how are reaction conditions optimized?

- The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A precursor like 4,7-dichloroquinoline undergoes nitration at the 3-position using nitric acid under controlled temperatures (0–5°C). Optimization includes adjusting stoichiometry, reaction time, and acid concentration to minimize side reactions like over-nitration or decomposition .

- Another route involves decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by chlorination with phosphorus oxychloride (POCl₃). Yield improvements (e.g., 72.7%) are achieved through silica gel chromatography purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- 1H/13C NMR : Identifies substituent positions on the quinoline ring. For example, the nitro group at C3 deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight (MW 228.03) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Q. What are the documented biological activities of this compound derivatives?

- Derivatives exhibit antibacterial and antitubercular properties. For instance, hydrazone hybrids of 4,7-dichloroquinoline show MIC values of 1.56 µg/mL against Mycobacterium tuberculosis . Modifications at the 3-nitro position enhance selectivity for microbial targets over mammalian cells .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) due to irritant properties (GHS H315/H319). Work in a fume hood to avoid inhalation of POCl₃ vapors during synthesis. Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Substituent effects: Electron-withdrawing groups (e.g., NO₂ at C3) increase electrophilicity, enhancing interactions with bacterial enzymes. Adding hydrophobic groups (e.g., methyl at C4) improves membrane penetration . Computational docking (e.g., AutoDock) predicts binding affinities to targets like M. tuberculosis enoyl-ACP reductase .

Q. What mechanistic insights explain the role of microwave-assisted synthesis in improving reaction yields?

- Microwave irradiation accelerates SNAr reactions by enhancing dipole polarization, reducing reaction time (6 hours → 2 hours) and increasing yields (e.g., 63% for 3-azidomethylchloroquine derivatives). Solvent-free conditions minimize side-product formation .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in 1H NMR splitting patterns may arise from rotamers or impurities. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity. Cross-validate with high-resolution MS to rule out isobaric interferences .

Q. What experimental strategies optimize purification of this compound from complex reaction mixtures?

- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate nitro-substituted isomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥99% by GC). Monitor for co-eluting byproducts like 4,5-dichloroquinoline using HPLC .

Q. How do photolysis studies inform the stability of this compound under UV light?

- Irradiation at 254 nm induces nitro group reduction to amine, altering bioactivity. Monitor degradation via UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm) and LC-MS. Stabilize by storing in amber vials at -20°C .

Q. What comparative analyses validate the efficiency of chlorination agents (e.g., POCl₃ vs. SOCl₂) in synthesis?

- POCl₃ provides higher regioselectivity for C4 chlorination due to stronger Lewis acidity. SOCl₂ may over-chlorinate the quinoline ring, requiring stoichiometric control. TLC monitoring (Rf = 0.6 in 3:7 EtOAc/hexane) identifies optimal reaction termination .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines.

- Advanced questions emphasize experimental design, data interpretation, and mechanistic analysis.

- Methodological answers integrate synthesis, characterization, and bioactivity testing protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。